molecular formula C24H22ClNO4 B11395639 N-(3-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(3-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11395639
M. Wt: 423.9 g/mol
InChI Key: ZLJZXUJDLRNKPV-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is a complex organic compound with a unique structure that combines a chlorophenyl group, a trimethyl-substituted furochromenone, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the core furochromenone structure. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The chlorophenylmethyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the formation of the propanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.

    Industry: The compound may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-BROMOPHENYL)METHYL]-3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE
  • **N-[(3-FLUOROPHENYL)METHYL]-3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substituents, such as bromine or fluorine.

Properties

Molecular Formula

C24H22ClNO4

Molecular Weight

423.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H22ClNO4/c1-13-15(3)29-21-11-22-20(10-19(13)21)14(2)18(24(28)30-22)7-8-23(27)26-12-16-5-4-6-17(25)9-16/h4-6,9-11H,7-8,12H2,1-3H3,(H,26,27)

InChI Key

ZLJZXUJDLRNKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC(=CC=C4)Cl)C)C

Origin of Product

United States

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